1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)-
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Overview
Description
1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its interesting reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-butoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of 1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The pyrrole ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione, which can be further utilized in different applications.
Scientific Research Applications
1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
Butonitazene: A synthetic opioid with potent analgesic properties.
Bucinnazine hydrochloride: Known for its analgesic effects.
1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: Compounds with potential therapeutic applications.
The uniqueness of 1-(4-butoxyphenyl)-1H-pyrrole-2,5-dione lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
89143-08-8 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15NO3/c1-2-3-10-18-12-6-4-11(5-7-12)15-13(16)8-9-14(15)17/h4-9H,2-3,10H2,1H3 |
InChI Key |
QPSIVQYERUUXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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